N-Boc-D-glucosamine

Vue d'ensemble

Description

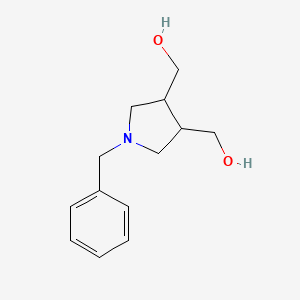

N-Boc-D-glucosamine is a derivative of the naturally occurring amino sugar, D-glucosamine. It is a compound of both amino and carbohydrate components, and is used in a variety of scientific research applications due to its unique properties. This compound is a versatile compound which can be used in a wide range of biochemical and physiological applications.

Applications De Recherche Scientifique

Embryo Development and Sex Ratio Influence

Glucosamine, a component of hyaluronic acid, plays a role in embryo development and sex ratio determination. Its addition to in vitro maturation medium can significantly affect the development of oocytes and embryos, as observed in bovine embryos. It affects the metabolism to UDP-N-acetyl glucosamine (UDP-GlcNAc), essential for O-linked glycosylation, and influences the sex ratio bias in vitro due to its interaction with the X-linked enzyme OGT (Kimura, Iwata & Thompson, 2008).

Therapeutic Potential in Various Diseases

Glucosamine has shown potential as a therapeutic agent beyond its traditional use for osteoarthritis relief. Its anti-oxidant and anti-inflammatory properties suggest it could be beneficial in treating cardiovascular disease, neurological deficits, skin disorders, and even cancer. These functions are primarily exerted by modulating inflammatory responses, particularly through the Nuclear Factor-κB (NF-κB) pathway (Dalirfardouei, Karimi & Jamialahmadi, 2016).

Life Span Extension in Nematodes and Mice

D-Glucosamine supplementation has been observed to extend the life span in both nematodes and mice. This effect is attributed to its role as an inhibitor of glycolysis, activating AMP-activated protein kinase (AMPK/AAK-2) and increasing mitochondrial biogenesis. This suggests its potential use in dietary supplements to mimic a low-carbohydrate diet and promote longevity (Weimer et al., 2014).

Extracellular Matrix Gene Expression in Fibroblasts

Glucosamine's influence on fibroblast cultures suggests potential applications in orthopaedic medical therapy. Its association with Polideoxirybonucleotide (PDRN) can inhibit MMP13 and IGF-I gene expression in fibroblasts, which are crucial for cartilage collagen degradation and tissue-engineering for cartilage repair, respectively (Avantaggiato et al., 2014).

Extracellular Matrix Components Synthesis

In human primary chondrocytes, Glucosamine and its derivatives show effects on extracellular matrix (ECM) synthesis. The study indicates that Glucosamine can stimulate the synthesis of Glycosaminoglycan, Collagen type II, and Small Leucine-Rich Proteoglycans, suggesting its potential in new cartilage repair strategies (Stoppoloni et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWFSMWAGKKQJB-VARJHODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553959 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75251-80-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)